molecular formula C12H14N4O2 B14084961 3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide CAS No. 52172-63-1

3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide

Cat. No.: B14084961
CAS No.: 52172-63-1
M. Wt: 246.27 g/mol
InChI Key: WFGXSULPSLYFRR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-(3-hydrazinyl-3-oxoprop-1-enyl)benzaldehyde with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide undergoes various chemical reactions due to the presence of reactive functional groups. Some of the common reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted hydrazides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: The compound’s hydrazine moiety is of interest in medicinal chemistry for the development of new pharmaceuticals, particularly those targeting cancer and infectious diseases.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide involves its interaction with molecular targets through its hydrazine and enone functional groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of hydrazine and enone functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

CAS No.

52172-63-1

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

3-[4-(3-hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide

InChI

InChI=1S/C12H14N4O2/c13-15-11(17)7-5-9-1-2-10(4-3-9)6-8-12(18)16-14/h1-8H,13-14H2,(H,15,17)(H,16,18)

InChI Key

WFGXSULPSLYFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NN)C=CC(=O)NN

Origin of Product

United States

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